molecular formula C11H14N2O3 B13431771 5-Desisobutyl,5-(2-Methyl-prop-1-en-1-yl) Butalbital

5-Desisobutyl,5-(2-Methyl-prop-1-en-1-yl) Butalbital

Cat. No.: B13431771
M. Wt: 222.24 g/mol
InChI Key: IURQPYVNSOBGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Desisobutyl,5-(2-Methyl-prop-1-en-1-yl) Butalbital: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of butalbital, a barbiturate, and is characterized by the presence of a 2-methyl-prop-1-en-1-yl group attached to the butalbital core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Desisobutyl,5-(2-Methyl-prop-1-en-1-yl) Butalbital typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, including butalbital and 2-methyl-prop-1-en-1-yl derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, automated systems for precise control of reaction conditions, and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Desisobutyl,5-(2-Methyl-prop-1-en-1-yl) Butalbital can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Solvents: Solvents like ethanol, methanol, and dichloromethane are commonly employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

5-Desisobutyl,5-(2-Methyl-prop-1-en-1-yl) Butalbital has several scientific research applications:

    Chemistry: It is used as a reference material in analytical chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and pharmacological properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Desisobutyl,5-(2-Methyl-prop-1-en-1-yl) Butalbital involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Butalbital: The parent compound, known for its sedative and hypnotic properties.

    Phenobarbital: Another barbiturate with similar structural features but different pharmacological effects.

    Secobarbital: A barbiturate with a different substitution pattern, leading to distinct properties.

Uniqueness

5-Desisobutyl,5-(2-Methyl-prop-1-en-1-yl) Butalbital is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other barbiturates

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-(2-methylprop-1-enyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H14N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,6H,1,5H2,2-3H3,(H2,12,13,14,15,16)

InChI Key

IURQPYVNSOBGGI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1(C(=O)NC(=O)NC1=O)CC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.